2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a phenoxyethyl group, and a hydroxyphenylmethylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE typically involves multiple steps, including condensation reactions and nucleophilic substitutions. One common synthetic route involves the condensation of o-phenylenediamine with 5-nitrosalicaldehyde to form an intermediate Schiff base, which is then further reacted with other reagents to form the final product . The reaction conditions often include the use of solvents such as ethanol and the application of heat under reflux conditions to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The imine group (C=N) can be reduced to form amines.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial activity and has been tested against various bacterial strains.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to bind to bacterial proteins, disrupting their function and leading to cell death . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research and development.
Comparison with Similar Compounds
Similar compounds to 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE include other Schiff bases and benzothiazole derivatives. These compounds share similar structural features but may differ in their specific functional groups and reactivity. For example:
2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid: Similar Schiff base with antimicrobial properties.
7-{[2-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid: Another complex molecule with a thiazole ring and potential biological activity.
Properties
Molecular Formula |
C24H21N3O3S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[[6-[(2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C24H21N3O3S2/c28-21-9-5-4-6-17(21)15-26-18-10-11-20-22(14-18)32-24(27-20)31-16-23(29)25-12-13-30-19-7-2-1-3-8-19/h1-11,14-15,28H,12-13,16H2,(H,25,29) |
InChI Key |
VIEFMBBYEZLJNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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